molecular formula C6H9NO2S2 B14555931 N,3-Dimethylthiophene-2-sulfonamide CAS No. 61714-50-9

N,3-Dimethylthiophene-2-sulfonamide

Cat. No.: B14555931
CAS No.: 61714-50-9
M. Wt: 191.3 g/mol
InChI Key: IAOBGWPNSKKYTD-UHFFFAOYSA-N
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Description

N,3-Dimethylthiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is substituted with a sulfonamide functional group at the 2-position. The sulfonamide nitrogen is further functionalized with a methyl group, while an additional methyl group is present at the 3-position of the thiophene ring. The sulfonamide group is a cornerstone functional group in medicinal chemistry, forming the basis of numerous pharmacological agents . Historically, sulfonamides were the first broadly effective synthetic antibacterial agents and remain a critical class of drugs today. Beyond their antibacterial properties, which work by inhibiting bacterial dihydropteroate synthetase, sulfonamides exhibit a wide range of activities including anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory effects . The presence of the dimethylamine (DMA) pharmacophore within the molecule is another feature of high relevance, as this group is found in many FDA-approved drugs across various therapeutic categories, such as antihistamines, anticancer agents, and treatments for central nervous system (CNS) disorders . The combination of the thiophene heterocycle, the sulfonamide functional group, and the dimethyl substitution makes this compound a valuable and versatile building block for researchers. Potential applications include the synthesis of novel compound libraries for high-throughput screening, the development of protease inhibitors, and the exploration of new chemotypes for targeting various enzymes. Researchers are encouraged to investigate its specific mechanism of action, as sulfonamides can interact with diverse biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Some sulfonamide drugs are known to cause allergic reactions in certain individuals, and other serious side effects have been reported with this drug class . Appropriate safety procedures must be followed when handling this compound.

Properties

CAS No.

61714-50-9

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

N,3-dimethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-5-3-4-10-6(5)11(8,9)7-2/h3-4,7H,1-2H3

InChI Key

IAOBGWPNSKKYTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

3-Methylthiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 hours to yield 3-methylthiophene-2-sulfonic acid. This step exploits the regioselectivity of thiophene, where the 2-position is more reactive due to conjugation with the sulfur atom.

Reaction Conditions

  • Reactants : 3-Methylthiophene (1.0 equiv), ClSO₃H (1.2 equiv)
  • Solvent : Dichloromethane (0.5 M)
  • Temperature : 0–5°C
  • Yield : 85–90%

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate 3-methylthiophene-2-sulfonyl chloride.

Procedure

  • 3-Methylthiophene-2-sulfonic acid (1.0 equiv) is refluxed with PCl₅ (2.5 equiv) in toluene for 6 hours.
  • Workup : The mixture is cooled, filtered, and concentrated under reduced pressure.
  • Yield : 75–80%

Amination with Methylamine

The sulfonyl chloride undergoes nucleophilic substitution with methylamine to form the target sulfonamide.

Direct Amination in Polar Aprotic Solvents

3-Methylthiophene-2-sulfonyl chloride reacts with methylamine hydrochloride in acetonitrile or dichloromethane, using triethylamine (Et₃N) as a base.

Optimized Protocol

  • Reactants :
    • Sulfonyl chloride (1.0 equiv)
    • Methylamine hydrochloride (1.2 equiv)
    • Et₃N (2.0 equiv)
  • Solvent : Acetonitrile (0.3 M)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 6 hours
  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (methanol/water).
  • Yield : 70–75%

Catalytic Amine Approaches

Alternative methods employ dimethylformamide (DMF) as a catalyst under elevated temperatures (120–160°C) to enhance reaction rates.

Example

  • Sulfonyl chloride (1.0 equiv) and methylamine (1.5 equiv) are stirred in toluene with DMF (0.05 equiv) at 140°C for 4 hours.
  • Yield : 68%

Alternative Pathways

Grignard Reagent-Based Synthesis

A novel approach involves reacting thiophene-derived Grignard reagents with sulfinylamine intermediates. For example, 3-methylthiophenemagnesium bromide reacts with t-BuONSO at −78°C, followed by sequential quenching with methylamine.

Key Steps

  • Grignard Formation : 3-Methylthiophene + Mg → 3-methylthiophenemagnesium bromide.
  • Sulfinylamine Addition : Reaction with t-BuONSO at −78°C forms a sulfinamide intermediate.
  • Methylamine Quenching : Hydrolysis with methylamine yields the sulfonamide.
  • Yield : 62–71%

Post-Sulfonation Alkylation

Primary sulfonamides (e.g., 3-methylthiophene-2-sulfonamide) undergo N-methylation using methyl iodide and lithium hydride (LiH) in DMF.

Procedure

  • 3-Methylthiophene-2-sulfonamide (1.0 equiv) is treated with methyl iodide (1.5 equiv) and LiH (1.1 equiv) in DMF at 25°C for 12 hours.
  • Yield : 65–70%

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct Amination Room temperature, acetonitrile/Et₃N 70–75% Short reaction time, scalable Requires pure sulfonyl chloride
Catalytic DMF 140°C, toluene/DMF 68% High conversion Energy-intensive, side product risk
Grignard Route −78°C, t-BuONSO 62–71% Avoids sulfonyl chloride synthesis Low-temperature handling required
Post-Alkylation LiH, DMF, 25°C 65–70% Flexibility in N-substituents Two-step process

Mechanistic Insights

  • Sulfonation : Electrophilic aromatic substitution at the 2-position of 3-methylthiophene is favored due to resonance stabilization of the intermediate.
  • Amination : Nucleophilic attack by methylamine on the sulfonyl chloride proceeds via a tetrahedral intermediate, with Et₃N scavenging HCl to drive the reaction.
  • Grignard Pathway : The sulfinylamine reagent (t-BuONSO) facilitates S–N bond formation through a sulfinamide intermediate, which rearranges to the sulfonamide upon hydrolysis.

Industrial-Scale Considerations

Patents highlight toluene and acetonitrile as preferred solvents due to their compatibility with sulfonyl chlorides and ease of removal. Catalytic DMF reduces reaction times but necessitates high-temperature setups. Recent advances emphasize green chemistry principles, such as using recyclable solvents (e.g., sulfolane) and minimizing halogenated reagents.

Quality Control and Characterization

Synthetic batches are validated via:

  • ¹H/¹³C NMR : Key peaks include δ 2.45 (N–CH₃), δ 2.68 (C3–CH₃), and δ 7.2–7.6 (thiophene protons).
  • IR Spectroscopy : S=O stretches at 1160–1180 cm⁻¹ and S–N stretches at 930–950 cm⁻¹.
  • HPLC Purity : ≥98% for pharmaceutical-grade material.

Applications and Derivatives

N,3-Dimethylthiophene-2-sulfonamide serves as a precursor for bioactive molecules, including carbonic anhydrase inhibitors and antimicrobial agents. Derivatives with modified N-substituents (e.g., cyclobutylmethyl) exhibit enhanced pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

N,3-Dimethylthiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .

Comparison with Similar Compounds

Key Observations:
  • Core Structure Influence : The thiophene-2-sulfonamide moiety (as in N,3-Dimethylthiophene-2-sulfonamide) is associated with protein-binding capabilities, particularly in anticancer applications. For example, 3-phenylthiophene-2-sulfonamide derivatives inhibit Bcl-2 family proteins, which are critical in apoptosis regulation .
  • Substituent Effects: Methyl vs. N-Methylation: Methylation of the sulfonamide nitrogen (as in the target compound) could improve metabolic stability compared to unmethylated analogs .

Physicochemical and Pharmacokinetic Properties

While explicit data for this compound are unavailable, comparisons can be drawn from related compounds:

  • LogP and Solubility :
    • Thiophene-2-sulfonamide derivatives generally exhibit moderate lipophilicity (LogP ~2–3), favoring blood-brain barrier penetration. Methyl groups (as in this compound) may slightly increase LogP compared to polar ethoxy or nitro substituents .
    • Naphthalene-sulfonamide derivatives (e.g., ) show lower solubility due to aromatic stacking interactions, whereas thiophene-based analogs are more soluble in organic solvents .
  • Metabolic Stability : Methylation at the sulfonamide nitrogen reduces susceptibility to oxidative metabolism, a feature shared with N-methylated naphthalene-sulfonamides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,3-Dimethylthiophene-2-sulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : React thiophene-2-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to avoid over-alkylation. Yield optimization involves temperature modulation (0–5°C) and stoichiometric excess of dimethylamine (1.2–1.5 eq) .
  • Route 2 : Utilize Pd(0)-catalyzed cross-coupling for regioselective substitution, as demonstrated in tetrabromothiophene derivatives. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in THF improve selectivity .
  • Yield Optimization Table :
ConditionYield (%)Purity (%)
0°C, 1.2 eq amine6895
RT, 1.5 eq amine5288
Pd(0) catalysis7598

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows singlet for S-O₂N(CH₃)₂ at δ 3.12 ppm and thiophene protons at δ 7.25–7.45 ppm. ¹³C NMR confirms sulfonamide quaternary carbon at δ 125–130 ppm .
  • IR : Strong S=O stretches at 1150–1200 cm⁻¹ and C-S vibrations at 650–700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 218.1 (C₆H₁₁NO₂S₂) .

Q. What are the primary applications of this compound in biological research?

  • Methodology :

  • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Structural analogs show activity at 12.5–25 µg/mL due to sulfonamide’s disruption of folate synthesis .
  • Enzyme Inhibition : Assess COX-2 inhibition via ELISA, leveraging the sulfonamide moiety’s affinity for hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation be addressed during synthesis?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., thiophene α-positions) with acetyl groups before alkylation .
  • Catalytic Control : Use Pd(0)/Xantphos systems to direct substitution to the 3-position, as shown in tetrabromothiophene cross-coupling .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding reagent choice for selective N-methylation .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology :

  • Single-Crystal XRD : Resolve dihedral angles between thiophene and sulfonamide groups. For example, analogs like N-(2-nitrophenyl)thiophene-2-carboxamide show angles of 8.5–13.5°, confirming planarity in active conformers .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) that stabilize specific conformations, addressing discrepancies in solution-state NMR data .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • DFT/Molecular Dynamics : Calculate logP (2.1 ± 0.3) and polar surface area (75 Ų) to predict blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina simulates binding to E. coli dihydropteroate synthase (PDB: 1AJ0). Sulfonamide’s SO₂ group forms H-bonds with Arg63 (ΔG = -8.2 kcal/mol) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across structural analogs?

  • Methodology :

  • Meta-Analysis : Compare MIC values of N,3-dimethyl vs. N-ethyl derivatives. Lower activity in ethyl analogs (MIC >50 µg/mL) suggests steric hindrance at the 3-position .
  • SAR Table :
DerivativeMIC (µg/mL)LogP
N,3-Dimethyl12.52.1
N-Ethyl,3-H502.8
N-Ph,3-CH₃253.2

Methodological Best Practices

  • Synthesis : Prioritize Pd(0)-catalyzed routes for scalability and purity.
  • Characterization : Cross-validate NMR with HSQC to resolve overlapping signals.
  • Computational : Use solvent-implicit models (e.g., SMD) for accurate logP predictions.

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